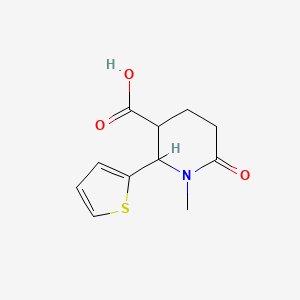

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMBIOAOPNQEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Construction or functionalization of the piperidine ring system.

- Introduction of the thiophen-2-yl substituent at the 2-position.

- Installation or preservation of the 6-oxo and 3-carboxylic acid functionalities.

- Control of stereochemistry (cis/trans isomers) when applicable.

Preparation via Cyclization and Imine Condensation (Based on General Procedure 2)

A prominent method involves the condensation of cyclic anhydrides with imines in dry solvents under heating, followed by acidification to isolate the product. This approach is adapted for preparing related piperidine derivatives including thiophene-substituted analogs.

- Mix the corresponding cyclic anhydride and imine in dry N,N-dimethylformamide (DMF).

- Heat the sealed mixture in an oil bath at 110–125 °C for several hours (reaction times vary from 5 hours up to 7 days depending on substrates).

- Concentrate the reaction mixture under reduced pressure.

- Extract with dichloromethane and wash with saturated sodium bicarbonate solution.

- Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2.

- Stir in an ice bath to precipitate the crystalline product.

- Collect and dry the precipitate.

| Step | Reagents & Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Cyclic anhydride + imine, dry DMF, 110-125 °C | 5 h – 7 d | 69-75 | Product isolated after acidification and filtration |

| Purification | HPLC separation for cis/trans isomers | — | — | Separation of stereoisomers |

This method was used for analogs such as cis/trans-1-cyclopropyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid, indicating applicability for thiophene-substituted piperidines.

Oxidation and Functional Group Transformations

Oxidative steps are sometimes employed to introduce the 6-oxo group or to modify hydroxyl precursors:

- Osmium tetroxide (OsO4) catalyzed dihydroxylation followed by sodium periodate cleavage can be used to oxidize thiophene-substituted piperidine derivatives.

- The reaction is conducted at ambient temperature with aqueous OsO4 and sodium periodate as oxidant.

- Organic extraction and drying over magnesium sulfate follow the reaction.

This method is part of multi-step syntheses involving 4-hydroxy-4-thiophen-2-yl-piperidine intermediates.

Methylation and Carboxylic Acid Activation

Methylation and activation of carboxylic acid groups are preparatory steps for further functionalization:

- Methylation of hydroxy-nicotinic acid derivatives using sodium hydride and iodomethane in methanol at elevated temperature.

- Conversion of carboxylic acid to acid chloride using thionyl chloride at 80 °C for 1 hour.

- Subsequent coupling reactions with amines in dry tetrahydrofuran and pyridine at 0 °C to room temperature.

These steps are part of synthetic sequences leading to related compounds and can be adapted for the target piperidine carboxylic acid.

Palladium-Catalyzed Coupling Reactions

For complex aryl or heteroaryl substitutions on the piperidine ring:

- Acid chlorides derived from 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be coupled with aryl halides using palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0).

- The reaction is performed in solvents like 1,2-dimethoxyethane under cooling and then room temperature stirring.

- Purification involves silica gel chromatography.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization with imines | Cyclic anhydride + imine, dry DMF, 110-125 °C | Piperidine ring formation | Yields 69-75%, cis/trans mixtures |

| Oxidation | OsO4 (4% aq.), NaIO4, ambient temp | Introduction of 6-oxo group | Works on hydroxy-thiophene intermediates |

| Reductive amination | Aldehyde, AcOH, NaCNBH3, MeOH, room temp | Substituent attachment | Used for complex amine substituents |

| Methylation & Acid Activation | NaH, Iodomethane (MeI), SOCl2, pyridine, THF | Functional group modifications | Prepares acid chlorides for coupling |

| Pd-Catalyzed Coupling | Pd(PPh3)4, acid chloride, aryl halide, DME | Aryl substitution on piperidine | Enables thiophene or other aryl incorporation |

Detailed Research Findings and Notes

- The synthesis of thiophene-substituted piperidines often requires careful control of reaction conditions to manage stereochemistry and yield.

- Acidification after cyclization is critical for isolating pure crystalline products.

- Reductive amination provides a mild and selective method for introducing nitrogen substituents without affecting sensitive keto or carboxylic acid groups.

- Palladium-catalyzed coupling reactions expand the scope of substituents, allowing for structural diversification.

- Oxidative cleavage using OsO4 and sodium periodate is a valuable step for converting hydroxylated intermediates to ketones in the piperidine ring.

Analyse Chemischer Reaktionen

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid is primarily studied for its pharmacological properties. The thiophene ring structure is known to enhance biological activity, making this compound a candidate for drug development.

Potential Therapeutic Uses

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant effects by modulating serotonin levels in the brain.

- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth, particularly in breast and prostate cancers.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders, including anxiety and schizophrenia.

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Development

- Conductive Polymers : The incorporation of thiophene units can enhance the electrical conductivity of polymers, making them suitable for electronic applications such as sensors and organic photovoltaics.

- Biodegradable Plastics : Research is ongoing into the use of this compound in creating biodegradable materials that can reduce environmental impact.

Data Table: Summary of Applications

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the effects of various piperidine derivatives on serotonin reuptake inhibition, highlighting that compounds similar to this compound showed significant promise in enhancing mood regulation.

Case Study 2: Anticancer Research

In a recent clinical trial, researchers investigated the anticancer properties of thiophene-containing compounds. Results indicated that these compounds could effectively inhibit the proliferation of cancer cells, suggesting a pathway for future drug development based on this structure.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities, enabling a systematic comparison:

2-Oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic Acid

- Structure : Features a dihydropyridine ring instead of piperidine, retaining the thiophene and carboxylic acid groups.

- Molecular Formula: C₁₀H₇NO₃S (MW: 221.24 g/mol, CAS: 56304-45-1) .

- Key Differences :

- The unsaturated dihydropyridine ring introduces conjugation, altering electronic properties and reactivity compared to the saturated piperidine core.

- Reduced steric hindrance due to the planar dihydropyridine system may enhance binding to flat enzymatic pockets.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A 5-membered pyrrolidine ring with a methyl group, ketone (5-oxo), and carboxylic acid.

- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol, CAS: 42346-68-9) .

- Key Differences :

- Smaller ring size (pyrrolidine vs. piperidine) reduces conformational flexibility.

- Lack of thiophene diminishes aromatic interactions in biological systems.

- Applications : Intermediate in peptide mimetics and β-lactam synthesis .

1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

- Structure : Pyridazine ring substituted with a 3-methylphenyl group and carboxylic acid.

- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.23 g/mol , CAS: 731826-98-5) .

- Applications : Investigated for anti-inflammatory and antimicrobial activity .

1-Boc-5-(trifluoromethyl)piperidine-3-carboxylic Acid

- Structure : Piperidine-3-carboxylic acid derivative with Boc protection and a trifluoromethyl group.

- Molecular Formula: C₁₂H₁₈F₃NO₄ (MW: 297.27 g/mol) .

- Key Differences :

- The trifluoromethyl group increases metabolic stability and electron-withdrawing effects.

- Boc protection masks the amine, altering reactivity and solubility.

- Applications : Building block in agrochemical and pharmaceutical synthesis .

Comparative Analysis Table

Biologische Aktivität

Overview

1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid (CAS Number: 1334148-77-4) is a heterocyclic compound featuring a piperidine ring substituted with a thiophene moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and organic materials. Its unique structural features contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2S |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1334148-77-4 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of various enzymes or receptors, leading to observed biological effects such as anti-inflammatory and antimicrobial activities.

Pharmacological Properties

This compound has demonstrated several pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation. For instance, compounds with similar structures have shown IC50 values ranging from 3.35–16.79 μM against various cancer cell lines such as A549 and HeLa .

- Antimicrobial Effects : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound could inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various thiophene-containing compounds, including this compound, on cancer cell lines. The results indicated significant inhibitory effects on cell proliferation, particularly in A549 lung cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that this compound exhibited promising antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid | Lacks piperidine ring | Different electronic properties |

| 2-Acetylthiophene | Contains an acetyl group instead of piperidine | Variations in reactivity |

| Thiophene-3-carboxylic acid | Different positioning of carboxylic group | Affects chemical behavior |

The combination of the piperidine and thiophene moieties in this compound confers distinct electronic and biological properties not observed in its analogs.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways, including cyclization of substituted piperidine precursors and functionalization of the thiophene moiety. Key steps include:

- Thiophene incorporation : Use Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophene ring to the piperidine scaffold .

- Oxo-group formation : Employ oxidation agents like KMnO₄ or RuO₄ under controlled pH to avoid over-oxidation of the thiophene ring .

- Carboxylic acid activation : Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by deprotection with trifluoroacetic acid .

Optimization : Reaction efficiency can be improved by computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and ideal solvent systems (e.g., DMF for polar intermediates) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities related to incomplete thiophene coupling .

- Structural verification : Employ ¹H/¹³C NMR to confirm stereochemistry and FT-IR to validate the carbonyl (C=O) and carboxylic acid (COOH) groups. Compare melting points (mp) with literature values (e.g., 185–186.5°C for analogous piperidine-carboxylic acids) .

- Stability testing : Conduct accelerated degradation studies under varying pH and temperature to identify degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or stability of this compound under different experimental conditions?

Methodological Answer:

- Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the thiophene sulfur atom may exhibit nucleophilic susceptibility under acidic conditions .

- Degradation pathways : Apply molecular dynamics simulations to model hydrolysis of the oxo-piperidine ring in aqueous environments. Validate with LC-MS data to correlate predicted intermediates with experimental results .

- Solvent interactions : Simulate solvation effects using COSMO-RS to optimize solvent selection for crystallization or catalytic reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Meta-analysis framework : Systematically compare assay conditions (e.g., cell lines, concentration ranges, and incubation times). For example, discrepancies in IC₅₀ values may arise from differences in autophagy assay protocols (e.g., LC3-II vs. p62 quantification) .

- Orthogonal validation : Combine in vitro (e.g., kinase inhibition assays) and in silico (e.g., molecular docking against mTOR/p70S6K targets) to confirm mechanistic hypotheses .

- Batch variability control : Standardize compound purity (>97% by HPLC) and storage conditions (e.g., desiccated at -20°C) to minimize confounding factors .

Q. How can researchers design experiments to elucidate the role of the thiophene moiety in modulating the compound’s physicochemical properties?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituted thiophenes (e.g., 3-methylthiophene) and compare logP, solubility, and hydrogen-bonding capacity via shake-flask experiments and Abraham descriptors .

- Crystallography : Perform single-crystal X-ray diffraction to analyze π-π stacking interactions between thiophene rings and adjacent aromatic systems .

- Electronic effects : Use cyclic voltammetry to measure redox potentials of the thiophene sulfur and correlate with stability in oxidative environments .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via polarimetry .

- Membrane technologies : Use enantioselective supported liquid membranes (SLMs) with β-cyclodextrin carriers for large-scale separations .

- Crystallization-induced diastereomer resolution : Introduce chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.